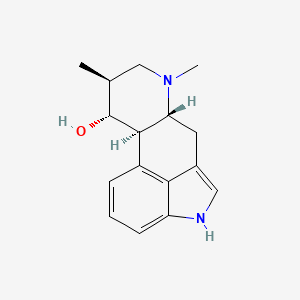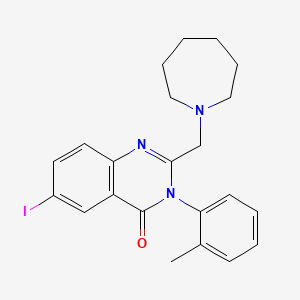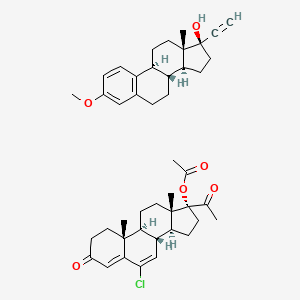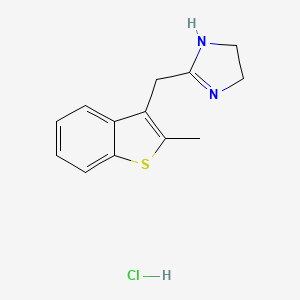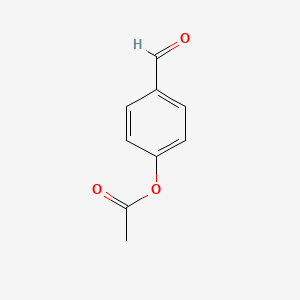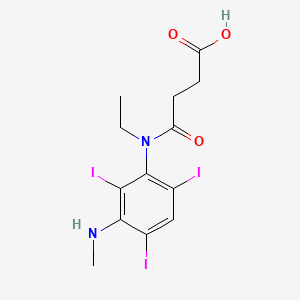
2-amino-6-(2-methylaziridin-1-yl)-1,3-benzothiazol-4-ol (BT5)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-6-(2-methylaziridin-1-yl)-1,3-benzothiazol-4-ol
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
BT5 derivatives have been studied for their effectiveness as corrosion inhibitors. In a study by Hu et al. (2016), benzothiazole derivatives showed high inhibition efficiencies against steel corrosion in acidic environments. These inhibitors can adsorb onto surfaces via both physical and chemical means, providing extra stability compared to other benzothiazole family inhibitors (Hu et al., 2016).
Antimicrobial and Antifungal Activities
Several studies have highlighted the antimicrobial and antifungal properties of benzothiazole derivatives. Amnerkar et al. (2015) synthesized a series of benzothiazole derivatives and found them to exhibit moderate to excellent antimicrobial activity against various bacteria and fungi, and good anthelmintic activity against earthworm species (Amnerkar, Bhongade, & Bhusari, 2015). Similarly, Patel et al. (2007) synthesized new pyridine derivatives incorporating 2-amino substituted benzothiazole and found them to exhibit significant antibacterial and antifungal activities (Patel & Agravat, 2007).
Pharmacological Properties
Benzothiazoles, including BT5 derivatives, have been identified to possess various pharmacological activities. For example, a study by Raparla et al. (2013) on benzothiazole substituted pyrazole analogs showed that these compounds have potential antimicrobial and antioxidant activities (Raparla, Reddy, Pradeep, Ahmed, & Sindhura, 2013). Another study by Osmaniye et al. (2018) synthesized benzothiazole acylhydrazones and evaluated them as potential anticancer agents, finding that some of these derivatives exhibited notable antitumor properties (Osmaniye, Levent, Karaduman, Ilgın, Özkay, & Kaplancıklı, 2018).
Environmental and Analytical Chemistry
Benzothiazole derivatives, including BT5, are also studied in the context of environmental and analytical chemistry. Reemtsma (2000) developed a method for analyzing 2-substituted benzothiazoles in wastewater, emphasizing the importance of these compounds in environmental studies (Reemtsma, 2000).
Eigenschaften
Produktname |
2-amino-6-(2-methylaziridin-1-yl)-1,3-benzothiazol-4-ol (BT5) |
|---|---|
InChI |
InChI=1S/C10H11N3OS/c1-5-4-13(5)6-2-7(14)9-8(3-6)15-10(11)12-9/h2-3,5,14H,4H2,1H3,(H2,11,12) |
InChI-Schlüssel |
PHBIAWCGMOCBGF-UHFFFAOYSA-N |
SMILES |
C1(C)N(C1)c1cc(O)c2nc(sc2c1)N |
Synonyme |
2-amino-6-(2-methylaziridin-1-yl)-1,3-benzothiazol-4-ol, BT5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5b-Hydroxy-2,2,13b,13c-tetramethyl-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-4h-3,15a-epoxy[1]benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one](/img/structure/B1194630.png)
